molecular formula C17H25NO4S B7353214 2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid

Cat. No. B7353214
M. Wt: 339.5 g/mol
InChI Key: MKKLWDIIXBKRJZ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid is a chemical compound that is commonly referred to as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of autoimmune diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of B cells and other immune cells. By inhibiting BTK, TAK-659 can block the signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells that cause inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. TAK-659 has also been shown to increase the survival of mice with lymphoma and to reduce the severity of symptoms in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK, its potency in inhibiting the growth of cancer cells and reducing inflammation, and its low toxicity in animal models. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.

Future Directions

There are several future directions for the research on TAK-659, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in humans with cancer and autoimmune disorders.
2. Studies to identify biomarkers that can predict the response to TAK-659 and to optimize the dosing and scheduling of TAK-659 in different patient populations.
3. Preclinical studies to investigate the combination of TAK-659 with other targeted therapies and immunotherapies for the treatment of cancer and autoimmune disorders.
4. Studies to explore the potential use of TAK-659 in other diseases, such as infectious diseases and neurodegenerative disorders.
In conclusion, TAK-659 is a selective inhibitor of the protein kinase BTK that is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. The synthesis of TAK-659 involves several steps, and its scientific research applications include preclinical studies on cancer and autoimmune diseases. TAK-659 works by inhibiting BTK and has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While TAK-659 has several advantages for lab experiments, it also has some limitations, and there are several future directions for the research on TAK-659.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling of the cyclopentyl ring with the sulfonyl chloride, and the final deprotection of the tert-butyl group. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20140378567A1).

properties

IUPAC Name

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)14-6-4-5-7-15(14)23(21,22)18-13-9-8-12(10-13)11-16(19)20/h4-7,12-13,18H,8-11H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLWDIIXBKRJZ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)NC2CCC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.